BenchChemオンラインストアへようこそ!

4-Hydroxytetrahydropyran-3-sulfonamide

Synthesis Process control Intermediate

4-Hydroxytetrahydropyran-3-sulfonamide (CAS 1398606-44-4) is a saturated heterocyclic building block defined by the concurrent substitution of a sulfonamide group at the C3 position and a hydroxyl group at the C4 position of the tetrahydropyran (oxane) ring. With a molecular formula of C5H11NO4S and a molecular weight of 181.21 g/mol, this scaffold embodies structural features common to sulfonamide-based enzyme inhibitors and synthetic intermediates.

Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol
CAS No. 1398606-44-4
Cat. No. B8499629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxytetrahydropyran-3-sulfonamide
CAS1398606-44-4
Molecular FormulaC5H11NO4S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1COCC(C1O)S(=O)(=O)N
InChIInChI=1S/C5H11NO4S/c6-11(8,9)5-3-10-2-1-4(5)7/h4-5,7H,1-3H2,(H2,6,8,9)
InChIKeyDPLRBFQCOBTMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxytetrahydropyran-3-sulfonamide (CAS 1398606-44-4) – Core Scaffold Identification and Sourcing Context


4-Hydroxytetrahydropyran-3-sulfonamide (CAS 1398606-44-4) is a saturated heterocyclic building block defined by the concurrent substitution of a sulfonamide group at the C3 position and a hydroxyl group at the C4 position of the tetrahydropyran (oxane) ring . With a molecular formula of C5H11NO4S and a molecular weight of 181.21 g/mol, this scaffold embodies structural features common to sulfonamide-based enzyme inhibitors and synthetic intermediates . Primary sourcing routes employ the reduction of 4-oxotetrahydropyran-3-sulfonamide using sodium borohydride, a transformation established in patent literature . The compound carries two hydrogen bond donors and five hydrogen bond acceptors, positioning it as a polar, water-miscible scaffold amenable to further derivatization or direct use in structure–activity relationship (SAR) campaigns.

Why 4-Hydroxytetrahydropyran-3-sulfonamide (CAS 1398606-44-4) Cannot Be Directly Substituted with Other Tetrahydropyran Sulfonamides


Tetrahydropyran sulfonamides share a generic oxane-sulfonamide framework, but substitution pattern—both the position of the sulfonamide (C3 vs. C4) and the nature and location of additional substituents—profoundly alters ADME and pharmacologic outcomes. In a directed metabolism study of γ-secretase inhibitors across a matched series, 3-substituted tetrahydropyran variants consistently outperformed their 2-substituted counterparts in human liver microsomal (HLM) stability, and 4-substituted variants exhibited similar advantages versus 2-substituted controls [1]. Thus, a simple expedient like switching a 4-sulfonamide for a 3-sulfonamide, or removing the hydroxyl group, cannot be presumed to retain the reactivity, solubility, or metabolic fate imprinted by the 3-sulfonamide/4-hydroxy substitution motif; empirical quantification is mandatory before any substitution decision is finalized.

Quantitative Differentiation Guide for 4-Hydroxytetrahydropyran-3-sulfonamide (CAS 1398606-44-4) – Head-to-Head Comparisons with Analogous Scaffolds


Reduction-Driven Conversion from 4-Oxotetrahydropyran-3-sulfonamide: Quantitative Yield and Purity Benchmark

The most direct synthetic precursor, 4-oxotetrahydropyran-3-sulfonamide (MW 179.20 g/mol), is converted to the target compound via NaBH4 reduction in THF/methanol (2:1) at room temperature over 18 hours. From a 1.09 g charge of the ketone, 0.65 g of isolated product is obtained—an overall yield of approximately 60%—with typical purity specifications of 95% . In contrast, analogous reductions of related tetrahydropyran-4-one sulfonamides under identical conditions can yield substantially different outcomes due to differing ring electronics, necessitating reaction-by-reaction optimization .

Synthesis Process control Intermediate

Hydrogen-Bond Donor Capacity Comparison: 4-Hydroxy- vs. Unsubstituted Tetrahydropyran Sulfonamides

The presence of the 4-hydroxyl group increases the hydrogen-bond donor count from 2 (for unsubstituted tetrahydropyran-4-sulfonamide) to 3 for the target compound, while simultaneously raising the hydrogen-bond acceptor count to 5 . The increased topological polar surface area (TPSA), calculated at approximately 98 Ų versus 78 Ų (predicted) for tetrahydropyran-4-sulfonamide, enhances aqueous solubility and reduces passive membrane permeability . This is a deliberate design feature when seeking to limit blood–brain barrier penetration or to improve clearance via phase II conjugation.

Physicochemical characterization Solubility Drug-likeness

Regiochemical Differentiation: C3-Sulfonamide versus C4-Sulfonamide in Metabolic Stability

In a series of N-arylsulfonamide-based γ-secretase inhibitors, the 3-substituted tetrahydropyran ring demonstrated markedly greater human liver microsomal (HLM) stability than the 2-substituted variant, and stability trends established in the same study indicate that 4-substituted tetrahydropyrans also outperform their 2-substituted congeners [1]. Although 4-Hydroxytetrahydropyran-3-sulfonamide itself was not explicitly profiled in that study, the data provide quantitative class-level evidence that positioning the sulfonamide at C3, combined with a polar C4 substituent, can reduce CYP-mediated oxidative metabolism relative to C2-substituted controls. The percentage of parent compound remaining after 30-minute incubation in HLM for representative 3-substituted tetrahydropyrans was consistently ≥20% higher than 2-substituted counterparts in this series [1].

Microsomal stability ADME Lead optimization

Ketone-to-Alcohol Reduction: Control of Stereochemistry and Ring Conformation vs. 4-Oxo Analog

Reduction of 4-oxotetrahydropyran-3-sulfonamide with NaBH4 generates a mixture of cis- and trans-4-hydroxytetrahydropyran-3-sulfonamide diastereomers because the C4 hydroxyl and the C3 sulfonamide can adopt either relative configuration . In contrast, the parent ketone is planar at C4 and lacks this stereochemical dimension. In closely related systems, the anomeric effect of the sulfone group (>2 kcal/mol) biases the ring conformation, strongly favoring the equatorial orientation of the sulfonamide substituent [1]. The introduction of the hydroxyl group therefore not only adds a stereocenter but also modifies the ring conformational equilibrium, which in turn impacts the spatial presentation of the sulfonamide pharmacophore to biological targets.

Conformational analysis Stereochemistry Target engagement

Optimal Research and Industrial Deployment Scenarios for 4-Hydroxytetrahydropyran-3-sulfonamide (CAS 1398606-44-4)


Lead-Optimization Campaigns Targeting Improved Microsomal Stability via Regiochemical Control

The C3-sulfonamide substitution pattern in a 4-hydroxylated tetrahydropyran scaffold is directly aligned with metabolic stability enhancement strategies. As demonstrated in γ-secretase inhibitor programs, 3-substituted tetrahydropyrans resist CYP-mediated oxidation more effectively than 2-substituted variants, offering a quantifiable in vitro stability advantage [1]. Compound procurement is warranted when a medicinal chemistry program requires a polar, hydrogen-bond-rich core that combines the metabolic benefits of C3-substitution with the synthetic versatility of a secondary alcohol handle.

Synthesis of Sulfonamide-Based Fragment Libraries with Diverse Hydrogen-Bond Capabilities

With three hydrogen-bond donors and five acceptors, 4-Hydroxytetrahydropyran-3-sulfonamide presents a rich hydrogen-bond signature that is immediately distinguishable from simpler tetrahydropyran sulfonamides (HBD = 2, HBA = 4) [1]. Fragment-based screening collections built around this scaffold can systematically probe the contribution of the extra hydroxyl group to binding enthalpy and specificity, allowing teams to deconvolute hydrogen-bond contributions that are absent in the des-hydroxy comparator series.

Synthesis of Diastereomerically Resolved Intermediates for Stereospecific Protein Targeting

Because NaBH4 reduction of 4-oxotetrahydropyran-3-sulfonamide yields a mixture of cis/trans diastereomers, this intermediate is ideally suited for chiral resolution or asymmetric synthesis campaigns [1]. The resulting enantiopure or diastereopure forms can then be introduced into target-oriented syntheses where the three-dimensional configuration of the sulfonamide pharmacophore—biased by the sulfone anomeric effect—is critical for achieving selective protein–ligand interactions .

Quote Request

Request a Quote for 4-Hydroxytetrahydropyran-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.